Cas no 2171213-27-5 (2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamidoacetic acid)

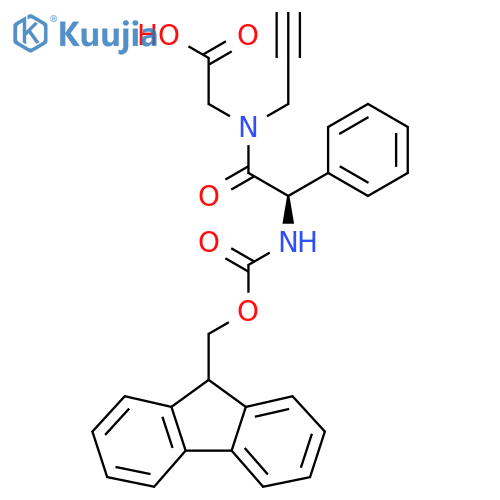

2171213-27-5 structure

商品名:2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamidoacetic acid

2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamidoacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamidoacetic acid

- 2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamido]acetic acid

- EN300-1483192

- 2171213-27-5

-

- インチ: 1S/C28H24N2O5/c1-2-16-30(17-25(31)32)27(33)26(19-10-4-3-5-11-19)29-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h1,3-15,24,26H,16-18H2,(H,29,34)(H,31,32)/t26-/m1/s1

- InChIKey: QAKDFYUXTIGYDR-AREMUKBSSA-N

- ほほえんだ: O(C(N[C@@H](C(N(CC#C)CC(=O)O)=O)C1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 468.16852187g/mol

- どういたいしつりょう: 468.16852187g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 9

- 複雑さ: 791

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 95.9Ų

2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamidoacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1483192-0.1g |

2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamido]acetic acid |

2171213-27-5 | 0.1g |

$2963.0 | 2023-05-26 | ||

| Enamine | EN300-1483192-2.5g |

2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamido]acetic acid |

2171213-27-5 | 2.5g |

$6602.0 | 2023-05-26 | ||

| Enamine | EN300-1483192-5.0g |

2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamido]acetic acid |

2171213-27-5 | 5g |

$9769.0 | 2023-05-26 | ||

| Enamine | EN300-1483192-250mg |

2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamido]acetic acid |

2171213-27-5 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1483192-500mg |

2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamido]acetic acid |

2171213-27-5 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1483192-0.25g |

2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamido]acetic acid |

2171213-27-5 | 0.25g |

$3099.0 | 2023-05-26 | ||

| Enamine | EN300-1483192-0.5g |

2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamido]acetic acid |

2171213-27-5 | 0.5g |

$3233.0 | 2023-05-26 | ||

| Enamine | EN300-1483192-1.0g |

2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamido]acetic acid |

2171213-27-5 | 1g |

$3368.0 | 2023-05-26 | ||

| Enamine | EN300-1483192-0.05g |

2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamido]acetic acid |

2171213-27-5 | 0.05g |

$2829.0 | 2023-05-26 | ||

| Enamine | EN300-1483192-10.0g |

2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamido]acetic acid |

2171213-27-5 | 10g |

$14487.0 | 2023-05-26 |

2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamidoacetic acid 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

2171213-27-5 (2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamidoacetic acid) 関連製品

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量